3-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
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Overview
Description
3-METHYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . The presence of the pyrrolo[2,3-d]pyrimidine core adds to its chemical versatility and potential biological activity.
Preparation Methods
The synthesis of 3-METHYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the pyrrolo[2,3-d]pyrimidine core, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-METHYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound’s properties can be exploited in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and trifluoromethylated compounds. These compounds share some structural features but differ in their specific functional groups and overall biological activity. For example:
4-Methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide: This compound has a sulfonamide group, which may confer different biological properties.
2-Methyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide: The presence of a phenylethyl group distinguishes it from the target compound.
Properties
Molecular Formula |
C21H15F3N4O4 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C21H15F3N4O4/c1-11-6-5-7-12(10-11)16(29)27-20(21(22,23)24)14-15(25-18(20)31)28(19(32)26-17(14)30)13-8-3-2-4-9-13/h2-10H,1H3,(H,25,31)(H,27,29)(H,26,30,32) |
InChI Key |
BWEKLYWSBNAZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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